Alstonine (CAS 642-18-2) is a pentacyclic heteroyohimbine-type indole alkaloid and anhydronium base naturally found in Rauvolfia and Catharanthus species. As a high-value reference standard and pharmacological probe, it is primarily procured for its highly specific 5-HT2A/C receptor agonism, its atypical antipsychotic profile lacking D2 receptor affinity, and its potent, slow-acting antiplasmodial properties [1]. Commercially, its stereochemical purity—specifically its differentiation from its diastereomer serpentine—and its high selectivity index make it a critical baseline material for neuropharmacological screening, botanical extract standardization, and the directed biosynthesis of novel halogenated alkaloid libraries [2].
Substituting alstonine with structurally related indole alkaloids, such as its diastereomer serpentine or the classic Rauvolfia alkaloid reserpine, fundamentally compromises assay integrity and application performance. While serpentine shares the same molecular weight and core scaffold, it acts as a topoisomerase inhibitor rather than a 5-HT2A/C agonist, completely altering the pharmacological readout in neurological models [1]. Furthermore, unlike reserpine or haloperidol, alstonine does not bind to D2 dopamine receptors, meaning any substitution with standard antipsychotic alkaloids will reintroduce unwanted extrapyramidal symptoms (catalepsy) into in vivo models [2]. In biosynthetic applications, the enzymes required to process alstonine precursors (e.g., alstonine synthase) are well-characterized, whereas the equivalent pathways for serpentine remain unelucidated, making alstonine uniquely suited for heterologous expression and analog generation [3].
In standard 72-hour in vitro growth inhibition assays against Plasmodium falciparum, alstonine demonstrates a highly stable efficacy profile across both sensitive and multi-drug resistant strains. When tested against the multi-drug resistant FCR3 and C2B lines, alstonine maintained a Resistance Index (RI) of < 1.4, with an IC50 of 0.17–0.18 µM. In stark contrast, the standard control atovaquone exhibited an RI of > 2000, and cycloguanil showed an RI of > 140 under identical conditions [1].
| Evidence Dimension | Resistance Index (RI) in P. falciparum FCR3/C2B vs 3D7 |
| Target Compound Data | Alstonine (RI < 1.4; IC50 ~0.17 µM) |
| Comparator Or Baseline | Atovaquone (RI > 2000) / Cycloguanil (RI > 140) |
| Quantified Difference | >1000-fold lower resistance index compared to atovaquone |
| Conditions | 72-hour in vitro growth inhibition assay, P. falciparum multi-drug resistant lines |
Procuring alstonine provides a stable, non-cross-resistant positive control for slow-action antimalarial screening panels where standard agents fail.
Alstonine is uniquely distinguished from standard antipsychotic benchmarks by its complete lack of D2 dopamine receptor (D2R) binding. Quantitative autoradiography (QAR) in mouse caudate-putamen and nucleus accumbens models confirms that alstonine at concentrations up to 100 mM does not modify [3H]nemonapride binding at D2R. Instead, its activity is mediated via 5-HT2A/C agonism. In contrast, the standard baseline haloperidol strongly binds D2R, inducing severe catalepsy in identical in vivo models [1].
| Evidence Dimension | D2 Dopamine Receptor Binding |
| Target Compound Data | Alstonine (No displacement of [3H]nemonapride up to 100 mM) |
| Comparator Or Baseline | Haloperidol (Strong D2R binding / induces catalepsy) |
| Quantified Difference | Absolute exclusion of D2R binding for alstonine vs high affinity for haloperidol |
| Conditions | Quantitative autoradiography (QAR) in mouse striatal tissue |
This strict D2R exclusion makes alstonine an essential procurement choice for researchers requiring a pure 5-HT2A/C-mediated atypical antipsychotic probe without extrapyramidal confounders.
For the generation of novel alkaloid libraries, alstonine serves as a highly processable target due to the full characterization of its biosynthetic enzymes (e.g., alstonine synthase, CrAS). When expressed heterologously in Nicotiana benthamiana, the alstonine pathway successfully processes non-natural substrates to yield 4-fluoro, 5-fluoro, 6-fluoro, and 7-chloro-alstonine. Conversely, its diastereomer serpentine cannot currently be targeted for directed biosynthesis because the specific synthase (CrSS) required for its stereoselective oxidation remains unelucidated [1].
| Evidence Dimension | Directed biosynthesis yield of halogenated analogs |
| Target Compound Data | Alstonine pathway (Successfully yields 4-, 5-, 6-fluoro-alstonine in vivo) |
| Comparator Or Baseline | Serpentine pathway (Incompatible / zero yield due to unknown CrSS enzyme) |
| Quantified Difference | Complete pathway compatibility for alstonine vs absolute block for serpentine |
| Conditions | Heterologous expression in N. benthamiana using non-natural fluorinated substrates |
Buyers developing synthetic biology platforms or novel fluorinated heteroyohimbine libraries must utilize the alstonine pathway, as the serpentine equivalent is not viable.
In cellular handling and high-throughput screening contexts, alstonine exhibits an exceptionally high safety margin. It demonstrates an IC50 of >200 µM against human Neonatal Foreskin Fibroblasts (NFF), while maintaining an IC50 of 0.18 µM against target pathogens (P. falciparum). This yields a Selectivity Index (SI) of >1111. This is vastly superior to the standard early-lead criteria (SI > 100), ensuring that baseline mammalian cytotoxicity does not confound assay readouts [1].
| Evidence Dimension | Selectivity Index (SI) (Mammalian cell IC50 / Pathogen IC50) |
| Target Compound Data | Alstonine (SI > 1111; NFF IC50 > 200 µM) |
| Comparator Or Baseline | Standard early-lead criteria (SI > 100) |
| Quantified Difference | >10-fold higher selectivity index than the standard early-lead threshold |
| Conditions | In vitro growth inhibition assay comparing P. falciparum 3D7 vs human Neonatal Foreskin Fibroblasts (NFF) |
The high selectivity index ensures that alstonine can be utilized at high concentrations in complex cellular assays without triggering background mammalian cytotoxicity.
Due to its complete lack of D2 dopamine receptor binding and potent 5-HT2A/C agonism, alstonine is the ideal reference standard for screening novel atypical antipsychotics and anxiolytics where extrapyramidal symptoms (catalepsy) must be avoided [1].
Because alstonine maintains an IC50 of ~0.17 µM and a Resistance Index of < 1.4 against multi-drug resistant P. falciparum strains (unlike atovaquone or cycloguanil), it is a critical baseline material for validating slow-action antimalarial assays[2].
Utilizing the fully characterized alstonine synthase (CrAS) pathway, alstonine and its precursors are the preferred substrates for heterologous expression systems (e.g., in N. benthamiana) aimed at generating novel fluorinated or chlorinated heteroyohimbine libraries, an application where its diastereomer serpentine fails [3].
As a major bioactive component of Picralima nitida and Rauvolfia species, stereochemically pure alstonine is required as an analytical standard to differentiate extracts from those dominated by the topoisomerase-inhibiting diastereomer serpentine [4].